![molecular formula C7H14ClN B13455625 N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid and compact framework, which makes it an interesting subject for various scientific studies. The compound’s molecular formula is C7H14ClN, and it has a molecular weight of 147.646 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which is used to create new building blocks for the compound. This reaction is performed under mild conditions and can be scaled up for industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process often includes the use of photochemical reactors and controlled reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered electronic properties.
Applications De Recherche Scientifique
N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to investigate the effects of rigid bicyclic structures on biological systems.
Industry: In industrial applications, the compound can be used in the synthesis of materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: A similar compound with a slightly different structure, used in various chemical and biological studies.
Bicyclo[1.1.1]pentane: Another related compound known for its rigid structure and use as a bio-isostere in drug design.
Uniqueness
N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel bio-active molecules .
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
N-methylbicyclo[2.1.1]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-8-7-4-5-2-6(7)3-5;/h5-8H,2-4H2,1H3;1H |
Clé InChI |
SUCKQTAKRPBXNC-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC2CC1C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
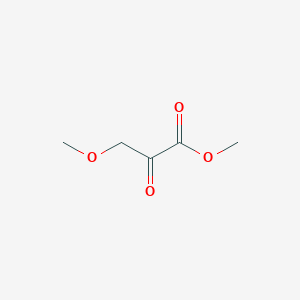
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
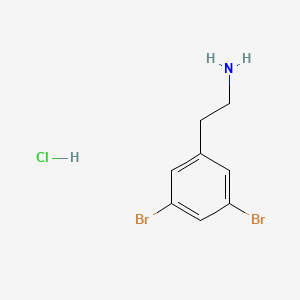
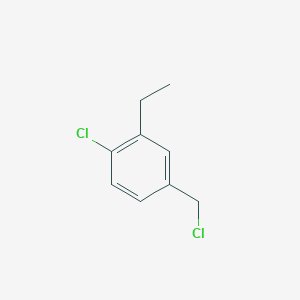
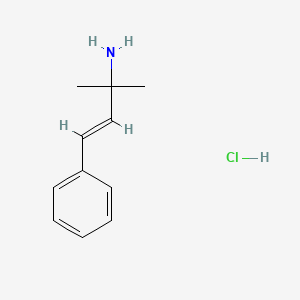
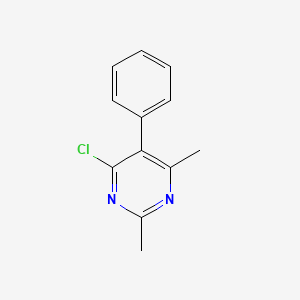
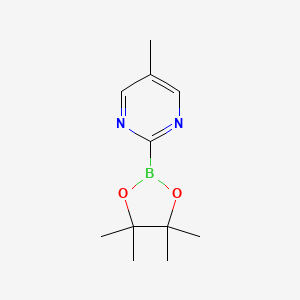
![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
